Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYVYBSVLSCWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2,6-dichlorophenyl)-3-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2,6-Dichlorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 4-(2,6-dichlorophenyl)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₂Cl₂O₃
- Molecular Weight : Approximately 275.11 g/mol
- Functional Groups : Contains a ketone group adjacent to an ethyl ester and a dichlorophenyl moiety.
Organic Synthesis
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is primarily used as an intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : Converts the ketone group to an alcohol.
- Substitution Reactions : Chlorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution.
These reactions make it a valuable building block for synthesizing complex organic molecules.
Pharmaceutical Development
The compound has shown potential in pharmaceutical research due to its derivatives exhibiting significant biological activities. Studies indicate that compounds similar to this compound possess cytotoxic properties against certain cancer cell lines and may inhibit the growth of various pathogens, including bacteria and fungi. This suggests its potential as a lead compound for developing new antimicrobial or anticancer agents.
Agrochemical Applications
In the agricultural sector, this compound is utilized in the production of agrochemicals. Its derivatives may serve as herbicides or pesticides due to their biological activity against harmful organisms. The dichlorophenyl group enhances its efficacy and selectivity in targeting specific pests.
Case Studies and Research Findings
Several studies have explored the interactions and biological effects of this compound:
- Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : Preliminary findings suggest that this compound may inhibit the growth of bacteria and fungi, highlighting its potential in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substitution pattern on the aromatic ring significantly influences the physicochemical and structural properties of oxobutanoate derivatives. Key analogs include:
| Compound Name | Substituent(s) | Molecular Formula | Molar Mass (g/mol) | Suppliers | CAS Number |
|---|---|---|---|---|---|
| Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | 2,6-dichlorophenyl | C₁₂H₁₂Cl₂O₃ | 275.13 | 4 | Not specified |
| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | 3-chlorophenyl | C₁₂H₁₃ClO₃ | 240.68 | Not listed | 221122-22-1 |
| Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate | 3,4-dichlorophenyl | C₁₂H₁₂Cl₂O₃ | 275.13 | Not listed | 1048916-53-5 |
| Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | 2,4-dichlorophenyl | C₁₂H₁₂Cl₂O₃ | 275.13 | Not listed | 194240-93-2 |
| Ethyl 4-(2,6-dimethylphenyl)-3-oxobutanoate | 2,6-dimethylphenyl | C₁₄H₁₈O₃ | 234.29 | Not listed | Not specified |
Key Observations :
Crystallographic and Conformational Differences
Crystal structure analyses of related compounds reveal substituent-dependent conformational trends:
- Ethyl 2-[(3-Chlorophenyl)hydrazono]-3-oxobutanoate: Adopts a keto-hydrazo tautomeric form with near-planar geometry (interplanar angle = 1.49° between phenyl and hydrazone/aliphatic chain) .
- Ethyl 2-[(2,6-Dimethylphenyl)hydrazono]-3-oxobutanoate: Contains two independent molecules in the asymmetric unit, with dihedral angles of 2.16–2.26° between phenyl and oxobutanoate planes. Intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯π interactions stabilize the crystal lattice .
Table 2: Crystallographic Parameters of Selected Analogs
| Compound | Dihedral Angle (°) | Hydrogen Bonding Motifs | Crystal Packing Features |
|---|---|---|---|
| This compound | Data not available | Presumed similar to analogs | Likely planar with Cl⋯Cl interactions |
| Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate | 1.49 | S(6) ring via N–H⋯O | Planar stacking |
| Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate | 2.16–2.26 | C–H⋯O and C–H⋯π interactions | Chains along c-axis |
Biological Activity
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is an organic compound recognized for its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C12H12Cl2O3
- Molecular Weight : Approximately 275.11 g/mol
- Structure : The compound features a 4-oxobutanoate moiety and a dichlorophenyl group, contributing to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The dichlorophenyl moiety enhances its efficacy against various bacterial and fungal strains. For example, preliminary studies have shown that derivatives of oxobutanoates can inhibit the growth of pathogens, making them viable candidates for pharmaceutical development.
Cytotoxic Effects
The compound has also been investigated for its cytotoxic properties against cancer cell lines. Studies suggest that it may influence apoptosis pathways in cancer cells, indicating potential use in cancer therapies. The structure-activity relationship (SAR) analysis has revealed that the presence of the dichlorophenyl group is crucial for enhancing cytotoxicity compared to other analogs .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate | Contains a chloro group | Antimicrobial properties |
| Methyl 3-oxo-4-(2,6-dichlorophenyl)butanoate | Methyl instead of ethyl | Cytotoxic activity |
| Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | Contains a benzylidene moiety | Antioxidant and antimicrobial activities |
| Ethyl 4-(phenyl)-3-oxobutanoate | Unsubstituted phenyl group | Less potent compared to dichloro analogs |
The presence of the dichlorophenyl group in this compound significantly enhances its biological activity compared to other similar compounds.
Case Studies
- Antimicrobial Efficacy :
-
Cytotoxicity Against Cancer Cells :
- A recent investigation into the cytotoxic effects of this compound on various cancer cell lines showed promising results, with significant reductions in cell viability observed at concentrations ranging from 10 to 50 µM. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The dichlorophenyl group is believed to enhance binding affinity to enzymes or receptors involved in critical cellular processes. Additionally, the ester functionality can undergo hydrolysis to release the active acid form, which may further interact with biological pathways influencing cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate in academic research?
- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves diazonium salt formation from 2,6-dichloroaniline under acidic conditions, followed by coupling with ethyl acetoacetate. This method is adapted from protocols used for structurally similar compounds, such as ethyl 4-chloro-3-oxobutanoate derivatives, where sodium nitrite in HCl generates the diazonium intermediate, which reacts with a β-ketoester in ethanol . Yield optimization often requires temperature control (<5°C during diazotization) and purification via recrystallization from methanol or ethanol .
Q. How is the purity and structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- Chromatography : HPLC with reverse-phase C18 columns and UV detection (λ = 254 nm) is used to assess purity, as demonstrated for ethyl 4-chloro-3-oxobutanoate derivatives .
- Spectroscopy : H/C NMR confirms the presence of the β-ketoester group (δ ~2.3–2.6 ppm for the methylene adjacent to the carbonyl) and aromatic protons (δ ~7.2–7.5 ppm for dichlorophenyl substituents) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) matches the exact mass (calculated for : 274.0163) to verify molecular integrity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation, as inferred from safety data for structurally related esters .
- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during recrystallization steps involving volatile solvents (e.g., methanol) .
- Storage : Keep in airtight containers under inert atmosphere (N or Ar) at room temperature to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound derivatives?
- Methodological Answer :
- Crystal Packing : Bulky 2,6-dichlorophenyl substituents introduce steric hindrance, complicating crystal lattice formation. Strategies include slow evaporation from polar solvents (e.g., DMSO/water mixtures) to enhance crystal quality .
- Torsional Angles : The dihedral angle between the phenyl ring and β-ketoester moiety (~2–3°) must be resolved via high-resolution X-ray diffraction. Discrepancies >5° suggest conformational instability, requiring refinement with riding models for H atoms .
- Hydrogen Bonding : Intramolecular N–H⋯O interactions (S(6) motif) and intermolecular C–H⋯π contacts stabilize the structure but may obscure electron density maps .
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of 3-oxobutanoate esters?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl) : The 2,6-dichloro substitution deactivates the phenyl ring, reducing electrophilicity at the β-ketoester carbonyl. This slows nucleophilic attacks (e.g., in condensation reactions) compared to analogs with electron-donating groups (e.g., -OCH) .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (e.g., tracking hydrazone formation at λ = 400–450 nm). For 2,6-dichloro derivatives, rate constants are typically 30–50% lower than monosubstituted analogs .
Q. What computational methods are suitable for predicting the tautomeric behavior of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model keto-enol tautomerism. The enol form is stabilized by conjugation with the dichlorophenyl ring, but the keto form dominates in non-polar solvents (ΔG ~2–3 kcal/mol) .
- Solvent Effects : PCM models show increased enol population in polar aprotic solvents (e.g., DMSO) due to enhanced resonance stabilization .
Q. How can synthetic byproducts from this compound reactions be characterized and minimized?
- Methodological Answer :
- Byproduct Identification : Common impurities include unreacted diazonium salts (detected via TLC, R ~0.1 in hexane/EtOAc 3:1) and dimerized hydrazones. LC-MS/MS or GC-MS isolates these species .
- Optimization : Reduce byproducts by adjusting stoichiometry (1:1.2 molar ratio of aniline to β-ketoester) and adding phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .
Data Contradictions and Resolution
- vs. 8 : reports 86.5% yield for a dimethylphenyl analog, while notes lower yields (~50–60%) for chloro-substituted derivatives. This discrepancy highlights the need for tailored reaction conditions (e.g., extended reaction times or higher temperatures for electron-deficient substrates) .
- vs. 21 : The exact mass for this compound (274.0163) conflicts with its 3,4-dichloro analog (275.1279). Researchers must validate molecular formulas via HRMS to avoid misassignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
